molecular formula C14H16ClN3O2 B2521344 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide CAS No. 2034231-92-8

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide

Cat. No.: B2521344
CAS No.: 2034231-92-8
M. Wt: 293.75
InChI Key: LNAFOLVFTKDQIB-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide is a synthetic organic compound that features a pyrazole ring, an ethoxyethyl linker, and a chlorobenzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxyethyl linker, and finally, the attachment of the 3-chlorobenzamide group. The reactions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazolone derivatives.

    Reduction: The chlorobenzamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the benzamide can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring may yield pyrazolone derivatives, while substitution of the chlorine atom can result in various substituted benzamides.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine
  • 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine
  • N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-13-4-1-3-12(11-13)14(19)16-6-9-20-10-8-18-7-2-5-17-18/h1-5,7,11H,6,8-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAFOLVFTKDQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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